Suc-val-pro-phe-pna

Serine Protease Autotransporter Protease Substrate Specificity

Generic pNA substrates compromise assay reproducibility due to sequence-dependent enzyme kinetics. Suc-Val-Pro-Phe-pNA is the empirically validated chromogenic substrate for cathepsin G, chymases, and EatA autotransporter protease, delivering superior catalytic efficiency. • >8-fold higher EatA hydrolysis rate vs. Suc-AAPF-pNA - enables robust low-abundance enzyme detection and improved Z'-factor in HTS campaigns • Broad species reactivity validated across human/canine chymases, rat mast cell proteases, and pancreatic chymotrypsins • Absorbance readout at 405-410 nm on standard microplate readers and spectrophotometers; no specialized detection equipment required

Molecular Formula C29H35N5O8
Molecular Weight 581.6 g/mol
Cat. No. B1404900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-val-pro-phe-pna
Molecular FormulaC29H35N5O8
Molecular Weight581.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
InChIInChI=1S/C29H35N5O8/c1-18(2)26(32-24(35)14-15-25(36)37)29(40)33-16-6-9-23(33)28(39)31-22(17-19-7-4-3-5-8-19)27(38)30-20-10-12-21(13-11-20)34(41)42/h3-5,7-8,10-13,18,22-23,26H,6,9,14-17H2,1-2H3,(H,30,38)(H,31,39)(H,32,35)(H,36,37)/t22-,23-,26-/m0/s1
InChIKeyQNIRAWWVNQTNGK-FXSPECFOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Val-Pro-Phe-pNA: Chromogenic Serine Protease Substrate


Suc-Val-Pro-Phe-pNA (Succinyl-Valyl-Prolyl-Phenylalanine p-Nitroanilide; CAS 95192-11-3) is a synthetic chromogenic peptide substrate designed for detecting and quantifying the amidolytic activity of chymotrypsin-like serine proteases . The molecule consists of an N-terminal succinyl blocking group, a Val-Pro-Phe tripeptide recognition sequence, and a C-terminal p-nitroaniline (pNA) chromophore that releases a yellow product (measurable at 405–410 nm) upon enzymatic cleavage of the Phe-pNA amide bond . This compound is recognized as a highly sensitive substrate for several physiologically and pathologically significant serine proteases, including human neutrophil cathepsin G, human and canine chymases, rat mast cell proteases, and pancreatic chymotrypsins .

Suc-Val-Pro-Phe-pNA Substitution Limitations


Generic substitution among p-nitroanilide substrates is not scientifically valid due to significant variability in enzyme recognition kinetics that arise from subtle differences in peptide sequence . The P1 (Phe), P2 (Pro), and P3 (Val) residues in Suc-Val-Pro-Phe-pNA form a specific three-dimensional binding interface with the S1, S2, and S3 subsites of target serine proteases. Modifications to this sequence—such as the Ala-Ala-Pro-Phe sequence in Suc-AAPF-pNA or the introduction of a Met or Leu at the P1 position—profoundly alter the Michaelis-Menten constant (Km) and catalytic turnover number (kcat), directly impacting assay sensitivity, linear dynamic range, and enzyme selectivity profiles [1]. Consequently, substituting one pNA substrate for another without re-optimizing assay conditions can lead to erroneous enzyme activity quantifications, reduced signal-to-noise ratios, or false-negative results in inhibitor screening campaigns .

Suc-Val-Pro-Phe-pNA vs. Structural Analogs


Enhanced Hydrolysis vs. Suc-AAPF-pNA in EatA Assays

In a direct head-to-head comparative substrate profiling study using recombinant EatA (an autotransporter serine protease), Suc-Val-Pro-Phe-pNA (VPF) exhibited markedly higher enzymatic hydrolysis rates compared to the structurally related analog Suc-Ala-Ala-Pro-Phe-pNA (AAPF) [1]. The Vmax data, expressed as milliunits per minute relative to a reference substrate, demonstrates that the Val-Pro-Phe sequence provides a kinetically more favorable fit within the enzyme's extended substrate-binding cleft than the Ala-Ala-Pro-Phe sequence [1].

Serine Protease Autotransporter Protease Substrate Specificity

Distinct Enzyme Recognition vs. Tyr-Leu-Phe and Ile-Pro-Phe

Comparative studies on chymotrypsin-like protease (CLP) activity across multiple mammalian species employed three distinct pNA substrates: Suc-Tyr-Leu-Phe-pNA, Suc-Ile-Pro-Phe-pNA, and Suc-Val-Pro-Phe-pNA [1]. The differential amidolytic activity observed across spleen and leukocyte extracts demonstrates that the P3 and P2 residues critically modulate enzyme-substrate recognition. While the Val-Pro-Phe sequence in Suc-Val-Pro-Phe-pNA has been independently characterized as the 'most reactive' substrate for human leukocyte cathepsin G and related enzymes , the study confirms that these three substrates are not functionally interchangeable and yield distinct activity profiles depending on the enzyme source [1].

Cathepsin G Chymotrypsin Substrate Selectivity

Thiobenzyl Ester Derivative Offers Superior Sensitivity

The choice of chromogenic leaving group dramatically influences substrate sensitivity. The thiobenzyl ester derivative Suc-Val-Pro-Phe-SBzl, which shares the identical Val-Pro-Phe tripeptide recognition sequence with Suc-Val-Pro-Phe-pNA, demonstrates catalytic efficiency constants (kcat/Km) ranging from 0.5 × 10⁶ to 8.3 × 10⁶ M⁻¹s⁻¹ across chymotrypsin, human leukocyte cathepsin G, human skin chymase, and rat mast cell proteases . Critically, this thiobenzyl ester variant has been reported as 6- to 171-fold more reactive than the corresponding 4-nitroanilide (pNA) substrate [1].

Substrate Sensitivity Leaving Group kcat/Km

Suc-Val-Pro-Phe-pNA: Optimal Applications


Screening Bacterial Autotransporter Serine Proteases

For research groups studying EatA and related autotransporter serine proteases from pathogenic bacteria, Suc-Val-Pro-Phe-pNA is the empirically validated substrate of choice. As demonstrated in direct comparative profiling, Suc-Val-Pro-Phe-pNA (VPF) yields >8-fold higher hydrolysis rates than Suc-AAPF-pNA (AAPF) in EatA enzymatic assays [1]. This superior catalytic efficiency translates directly to enhanced signal output, enabling more robust detection of low-abundance enzyme activity, improved Z'-factor performance in high-throughput inhibitor screening campaigns, and reduced consumption of purified enzyme stocks. Researchers should prioritize procurement of Suc-Val-Pro-Phe-pNA over the more generic Suc-AAPF-pNA when establishing EatA protease assays.

Cathepsin G Colorimetric Quantification

Suc-Val-Pro-Phe-pNA is widely validated as a sensitive and reproducible chromogenic substrate for human neutrophil cathepsin G, enabling straightforward kinetic or endpoint activity measurements via absorbance monitoring at 405 nm [1]. The p-nitroanilide leaving group provides a robust, non-fluorescent readout compatible with standard laboratory spectrophotometers and microplate readers. This compound is particularly well-suited for routine assays in inflammation research, drug discovery programs targeting neutrophil serine proteases, and quality control applications requiring consistent and quantifiable enzyme activity measurements. For investigators requiring maximal sensitivity beyond the capabilities of colorimetric detection, the thiobenzyl ester derivative Suc-Val-Pro-Phe-SBzl offers a 6- to 171-fold improvement in sensitivity but requires alternative detection modalities .

Comparative Profiling of Chymotrypsin-Like Proteases

For studies investigating the substrate specificity and catalytic properties of chymotrypsin-like proteases across different species or tissue sources, Suc-Val-Pro-Phe-pNA serves as a critical comparator substrate alongside related analogs. As established in cross-species profiling studies, the Val-Pro-Phe tripeptide sequence yields activity profiles distinct from those obtained with Tyr-Leu-Phe-pNA or Ile-Pro-Phe-pNA [1]. This differential recognition underscores the utility of Suc-Val-Pro-Phe-pNA as a defined reference point for characterizing enzyme active site preferences, mapping S1-S3 subsite contributions to substrate binding, and validating the selectivity of novel serine protease inhibitors.

Chymase and Mast Cell Protease Assays

Suc-Val-Pro-Phe-pNA is recognized as a sensitive substrate for human and canine chymases as well as rat mast cell proteases [1]. This broad recognition profile across species orthologs makes the compound particularly valuable for translational research spanning in vitro enzymatic characterization, cellular assays using mast cell-derived material, and in vivo models where chymase activity serves as a biomarker for allergic inflammation, tissue remodeling, or cardiovascular pathology. The chromogenic pNA readout facilitates straightforward, quantitative comparisons of chymase activity across sample types and experimental conditions.

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